methyl 4-(1,3-benzodioxol-5-yl)-6-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide
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Description
Methyl 4-(1,3-benzodioxol-5-yl)-6-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide is a useful research compound. Its molecular formula is C17H12FNO6S and its molecular weight is 377.34. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Derivatives
Methyl 4-(1,3-benzodioxol-5-yl)-6-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide has been a subject of interest in chemical synthesis. For instance, Vidal, Madelmont, and Mounetou (2006) reported a straightforward synthesis of a similar compound, methyl 3,4-dihydro-2-methyl-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide, from saccharin sodium salt. This compound was used as a precursor for synthesizing quaternary ammonium derivatives with potential anti-osteoarthritis applications (Vidal, A., Madelmont, J., & Mounetou, E., 2006).
Biological Activities
Zia-ur-Rehman et al. (2009) synthesized a novel series of biologically active derivatives starting from N-alkylation of sodium saccharin with methyl chloroacetate, leading to compounds with preliminary antibacterial and DPPH radical scavenging activities (Zia-ur-Rehman, M., Anwar Choudary, J., Elsegood, M., Siddiqui, H., & Khan, K., 2009).
Havrylyuk et al. (2010) explored the antitumor screening of several novel 4-thiazolidinones with a benzothiazole moiety, some of which showed anticancer activity on various cancer cell lines (Havrylyuk, D., Mosula, L., Zimenkovsky, B., Vasylenko, O., Gzella, A., & Lesyk, R., 2010).
Ukrainets et al. (2018) studied the synthesis and biological activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate polymorphic forms, revealing their potential as analgesics and anti-inflammatory agents (Ukrainets, I., Burian, A., Baumer, V., Shishkina, S., Sidorenko, L., Tugaibei, I. A., Voloshchuk, N., & Bondarenko, P. S., 2018).
Crystallographic and Structural Studies
This compound and its derivatives have been subjects of crystallographic studies. Arshad et al. (2013) investigated the crystallographic properties of a similar compound, showing the impact of crystallization conditions on its structure (Arshad, M., Şahin, O., Zia-ur-Rehman, M., Shafiq, M., Khan, I., Asiri, A., Khan, S. B., & Alamry, K., 2013).
Additional Applications
Maly et al. (2007) explored the engineering of molecular crystals built from derivatives of hexaphenylbenzene, which includes compounds related to benzothiazines, highlighting the potential in designing materials with specific properties (Maly, K., Gagnon, E., Maris, T., & Wuest, J., 2007).
Properties
IUPAC Name |
methyl 4-(1,3-benzodioxol-5-yl)-6-fluoro-1,1-dioxo-1λ6,4-benzothiazine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12FNO6S/c1-23-17(20)16-8-19(11-3-4-13-14(7-11)25-9-24-13)12-6-10(18)2-5-15(12)26(16,21)22/h2-8H,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFLBBVOZBGQIBY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN(C2=C(S1(=O)=O)C=CC(=C2)F)C3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12FNO6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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